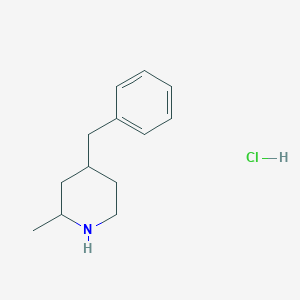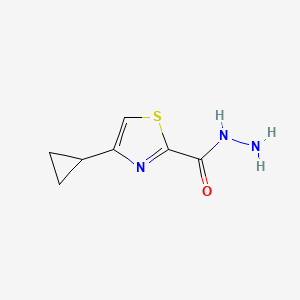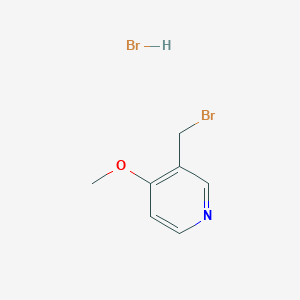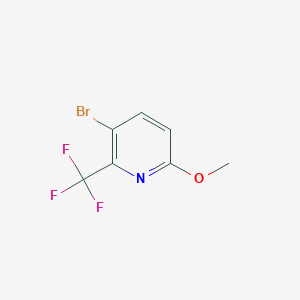
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Übersicht
Beschreibung
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is a chemical compound with the molecular formula C14H18BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline typically involves multiple steps. One common method includes the bromination of a quinoline derivative followed by the introduction of the Boc protecting group. The hydroxyl group can be introduced through a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions or biological interactions.
Vergleich Mit ähnlichen Verbindungen
7-bromo-4-hydroxyquinoline: Lacks the Boc protecting group and the dihydro structure.
1-N-Boc-4-hydroxyquinoline: Similar structure but without the bromine atom.
7-bromo-4-hydroxy-3,4-dihydroquinoline: Similar structure but without the Boc protecting group.
Uniqueness: 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is unique due to the combination of the Boc protecting group, bromine atom, and hydroxyl group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
IUPAC Name |
tert-butyl 7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPKXJSJKSGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)




![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)
![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)
![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)
![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)
amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)


